molecular formula C6H15FeO3 B1588529 Iron(3+) ethanolate CAS No. 5058-42-4

Iron(3+) ethanolate

Cat. No. B1588529
CAS RN: 5058-42-4
M. Wt: 191.03 g/mol
InChI Key: JTPUGUWXHGEEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(3+) ethanolate, also known as ferric ethyl acetate or ferric ethyl acetate complex, is a complex of iron(III) cation and an ethyl acetate anion. It is a highly soluble and stable form of iron, and is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and as a catalyst in chemical reactions. Iron(3+) ethanolate is also used in biochemistry and physiology, as it is a source of iron for cells. In

Scientific Research Applications

Hydrogen Production

  • Iron oxides, including derivatives of Iron(3+), have been utilized in redox processes for hydrogen production from bio-ethanol. These processes benefit from the redox behavior of iron oxides and their catalytic role in ethanol decomposition, leading to the generation of high purity hydrogen suitable for fuel cells. The iron-based process allows for the complete decomposition of ethanol at temperatures ranging from 625 to 750°C, with minimal coke deposition detected during the reduction step (E. Hormilleja et al., 2014).

Ethanol Steam-Reforming

  • The effect of iron as a promoter on cobalt-based catalysts for ethanol steam-reforming was investigated, showing that Fe x Co 3 - x O 4 oxides exhibit a significant impact on catalytic stability and hydrogen selectivity. Iron addition enhances the catalyst's performance, offering insights into optimizing hydrogen production processes (V. A. L. P. O’Shea et al., 2008).

Ethylene Production from Bio-Ethanol

  • Iron exchanged ZSM-5 has been used for the efficient dehydration of ethanol to ethylene, demonstrating high yield and conversion rates. This process benefits from the modification of acidity and the distribution of iron species within the catalyst, suggesting a promising approach for ethylene production from renewable sources (Chen Baohui et al., 2016).

Corrosion Inhibition

  • Ethanolic solutions of long-chain carboxylic acids have been used to coat iron heritage objects for corrosion inhibition. This method, which involves creating a protective barrier on the iron surface, has shown high efficiency, with specific acids offering optimal results for preserving iron-based artifacts (Elbeshary A. A. Mohammed et al., 2016).

Catalytic Activities

  • Iron-based catalysts have been explored for various reactions, including the catalytic dehydration of ethanol, where Fe2O3 and other transition metal oxides demonstrate significant activity and selectivity towards ethylene production. Such studies highlight the potential of iron compounds in catalyzing important industrial chemical reactions (T. Zaki, 2005).

properties

IUPAC Name

ethanolate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5O.Fe/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUGUWXHGEEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].CC[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198599
Record name Iron(3+) ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron(3+) ethanolate

CAS RN

5058-42-4
Record name Iron(3+) ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(3+) ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(3+) ethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(3+) ethanolate
Reactant of Route 2
Iron(3+) ethanolate
Reactant of Route 3
Iron(3+) ethanolate
Reactant of Route 4
Iron(3+) ethanolate
Reactant of Route 5
Iron(3+) ethanolate
Reactant of Route 6
Iron(3+) ethanolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.